molecular formula C23H24N4O3 B11664965 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664965
M. Wt: 404.5 g/mol
InChI Key: IYLSMKIKAMQWSU-NVMGMXFGSA-N
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Description

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the hydrazide precursor, followed by the condensation reaction with an appropriate aldehyde or ketone. The reaction conditions usually involve refluxing in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-3-15-30-19-12-10-17(11-13-19)20-16-21(26-25-20)23(28)27-24-14-6-8-18-7-4-5-9-22(18)29-2/h4-14,16H,3,15H2,1-2H3,(H,25,26)(H,27,28)/b8-6+,24-14+

InChI Key

IYLSMKIKAMQWSU-NVMGMXFGSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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